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Compound of Interest

Compound Name: 3,4,5-Trihydroxybenzoate

Cat. No.: B8703473

An In-depth Technical Guide to the Core Chemical Properties and Structure of 3,4,5-
Trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxybenzoate, commonly known as gallic acid, is a naturally occurring phenolic
acid with a wide range of applications in the pharmaceutical, food, and chemical industries. Its
potent antioxidant, anti-inflammatory, and apoptotic-inducing properties have made it a subject
of intense research for drug development. This technical guide provides a comprehensive
overview of the core chemical properties and structure of 3,4,5-Trihydroxybenzoate, including
detailed experimental protocols for its analysis and visualization of key signaling pathways it
modulates.

Chemical Structure and Identification

3,4,5-Trihydroxybenzoate is a trihydroxybenzoic acid.[1][2][3][4] Its structure consists of a
benzoic acid core with three hydroxyl groups substituted at positions 3, 4, and 5 of the benzene
ring.[1][3][4]

o |[UPAC Name: 3,4,5-Trihydroxybenzoic acid[1][3]

e Synonyms: Gallic acid, Pyrogallol-5-carboxylic acid[3][5]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8703473?utm_src=pdf-interest
https://www.benchchem.com/product/b8703473?utm_src=pdf-body
https://www.benchchem.com/product/b8703473?utm_src=pdf-body
https://www.benchchem.com/product/b8703473?utm_src=pdf-body
https://www.benchchem.com/product/b8703473?utm_src=pdf-body
https://www.benchchem.com/product/b8703473?utm_src=pdf-body
https://www.spandidos-publications.com/10.3892/or.2016.4690
https://www.researchgate.net/figure/Gallic-acid-induced-apoptosis-through-the-activation-of-p38-pathways-A-B-MAPK_fig5_374764033
https://www.spandidos-publications.com/10.3892/ijo_00000686/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC3590506/
https://www.spandidos-publications.com/10.3892/or.2016.4690
https://www.spandidos-publications.com/10.3892/ijo_00000686/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC3590506/
https://www.spandidos-publications.com/10.3892/or.2016.4690
https://www.spandidos-publications.com/10.3892/ijo_00000686/download
https://www.spandidos-publications.com/10.3892/ijo_00000686/download
https://sielc.com/hplc-determination-of-gallic-on-newcrom-bh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8703473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula: C7HeOs[1][2][3]

e Molecular Weight: 170.12 g/mol [1][2][3]

o CAS Number: 149-91-7[1][3]

The molecule possesses a carboxylic acid functional group and three phenolic hydroxyl

groups, which are responsible for its acidic nature and potent antioxidant activity.[6]

Physicochemical Properties

The physicochemical properties of 3,4,5-Trihydroxybenzoate are summarized in the table

below, providing key data for its handling, formulation, and analysis.

Property Value References

Appearance White to pale-yellow crystalline 213
powder or needles.

Melting Point 251-260 °C (decomposes) [1][4]

Boiling Point Sublimes [3]

pKax (Carboxylic Acid) ~4.41 [71[81I9]

pKaz (Phenolic OH) ~8.55 [10]

pKas (Phenolic OH) ~11.40 [10]

pKaa (Phenolic OH) ~12.8 [10]

Solubility in Water

1.19 g/100 mL (20 °C)

[1]

Solubility in Ethanol Soluble [1]

Solubility in Acetone Soluble [1]

Solubility in Chloroform Negligible [1]

logP 0.70 [11[3]

Density 1.694 g/cm3 [1]
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Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and quantification of 3,4,5-
Trihydroxybenzoate.

UV-Vis Spectroscopy

In agueous solutions, 3,4,5-Trihydroxybenzoate exhibits characteristic absorption maxima in
the UV region. At an acidic pH, it shows two main absorption bands around 215 nm and 271
nm.[11] The position of these bands can be influenced by the pH of the solution.

Infrared (IR) Spectroscopy

The IR spectrum of gallic acid displays characteristic peaks corresponding to its functional
groups. Key absorptions include a broad O-H stretching band for the hydroxyl groups (around
3200-3600 cm~1), a C=0 stretching vibration for the carboxylic acid (around 1700 cm~?), and
C=C stretching bands for the aromatic ring (around 1600-1450 cm~1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (DMSO-ds, 400 MHz): & ~12.5 (s, 1H, COOH), ~9.1 (s, 3H, Ar-OH), ~6.9 (s, 2H, Ar-
H).

« 3C NMR (Acetone-ds, 100 MHz): & ~166.8 (COOH), ~145.1 (C3, C5), ~137.8 (C4), ~121.2
(C1), ~109.2 (C2, C6).[12]

Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Quantification

This protocol provides a general method for the quantification of 3,4,5-Trihydroxybenzoate.
e Instrumentation: HPLC system with a UV detector.
e Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um).[9]

* Mobile Phase: An isocratic mobile phase of methanol, ethyl acetate, and water (25:5:70
viviv) can be effective.[9] Alternatively, a gradient of 0.1% formic acid in water (A) and
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acetonitrile (B) can be used.[13]

e Flow Rate: 1.0 mL/min.[13]
o Detection: UV detection at 270 nm.[9]

o Standard Preparation: Prepare a stock solution of 3,4,5-Trihydroxybenzoate in the mobile
phase. Create a series of dilutions to generate a calibration curve.

o Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 pm
syringe filter, and inject into the HPLC system.

e Quantification: Determine the concentration of 3,4,5-Trihydroxybenzoate in the sample by
comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry for Quantification

This protocol outlines a simple method for quantifying 3,4,5-Trihydroxybenzoate.
e Instrumentation: UV-Vis Spectrophotometer.
» Solvent: Distilled water or ethanol.

e Procedure:

[e]

Prepare a standard stock solution of 3,4,5-Trihydroxybenzoate in the chosen solvent.
o Prepare a series of dilutions to create a calibration curve (e.g., 5-30 pg/mL).[14]

o Measure the absorbance of the standard solutions at the wavelength of maximum
absorbance (Amax), which is typically around 271 nm.

o Prepare the sample solution in the same solvent and measure its absorbance at the Amax.

o Calculate the concentration of 3,4,5-Trihydroxybenzoate in the sample using the
calibration curve.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

This protocol provides a general procedure for obtaining NMR spectra of 3,4,5-
Trihydroxybenzoate.

e Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
o Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or deuterated acetone (Acetone-de).

o Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated
solvent.

e Acquisition:
o Acquire a *H NMR spectrum to identify the proton signals.
o Acquire a 3C NMR spectrum to identify the carbon signals.

o Additional experiments such as COSY, HSQC, and HMBC can be performed to confirm
the structure and assign all signals.

Key Signaling Pathways

3,4,5-Trihydroxybenzoate exerts its biological effects by modulating several key signaling
pathways.

Antioxidant Signaling Pathway (Nrf2-Keap1)

3,4,5-Trihydroxybenzoate can activate the Nrf2-Keapl pathway, a crucial cellular defense
mechanism against oxidative stress.[15][16] It is thought to interact with Keapl, leading to the
release and nuclear translocation of Nrf2.[15][16] In the nucleus, Nrf2 binds to the Antioxidant
Response Element (ARE), upregulating the expression of antioxidant enzymes.
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Caption: Antioxidant signaling pathway of 3,4,5-Trihydroxybenzoate via Nrf2-Keap1.

Anti-inflammatory Signaling Pathway (NF-kB)

3,4,5-Trihydroxybenzoate has been shown to inhibit the NF-kB signaling pathway, a key
regulator of inflammation.[6][17] It can prevent the phosphorylation and degradation of IKBa,
which in turn sequesters the NF-kB p65 subunit in the cytoplasm, preventing its nuclear
translocation and the subsequent transcription of pro-inflammatory genes.[17]
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Caption: Anti-inflammatory action of 3,4,5-Trihydroxybenzoate via the NF-kB pathway.

Apoptosis Signaling Pathway

3,4,5-Trihydroxybenzoate can induce apoptosis in cancer cells through both intrinsic
(mitochondrial) and extrinsic (death receptor) pathways.[1][3][7] It can upregulate pro-apoptotic
proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial
dysfunction, cytochrome c release, and activation of caspases.[1][3]
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Caption: Intrinsic apoptosis pathway induced by 3,4,5-Trihydroxybenzoate.
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Conclusion

3,4,5-Trihydroxybenzoate is a versatile phenolic compound with well-defined chemical
properties and significant biological activities. This guide provides a foundational understanding
of its structure, physicochemical characteristics, and analytical methodologies. The elucidation
of its interactions with key cellular signaling pathways underscores its potential as a lead
compound in drug discovery and development. Further research into its mechanisms of action
will continue to unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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